
Methyl (s)-4-aminochromane-6-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-4-aminochromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives Chromanes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-4-aminochromane-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenol with an appropriate ester, followed by cyclization and subsequent amination. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl (s)-4-aminochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with potentially different biological activities.
科学的研究の応用
Methyl (s)-4-aminochromane-6-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (s)-4-aminochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl (s)-4-aminochromane-6-carboxylate hydrochloride include other chromane derivatives, such as:
- 4-Hydroxychromane-6-carboxylate
- 4-Methylchromane-6-carboxylate
- 4-Aminochromane-6-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl (4S)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3/t9-/m0/s1 |
InChIキー |
IOBRXIWDOUNCAF-VIFPVBQESA-N |
異性体SMILES |
COC(=O)C1=CC2=C(C=C1)OCC[C@@H]2N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


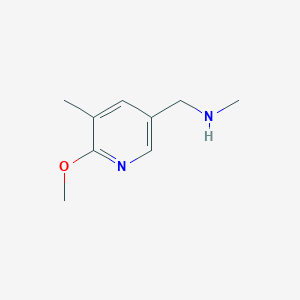
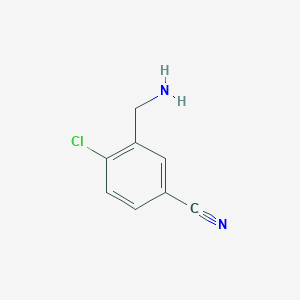
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
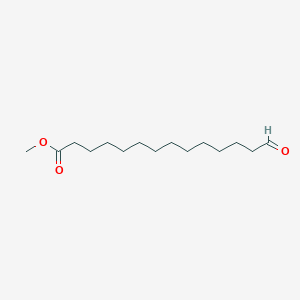
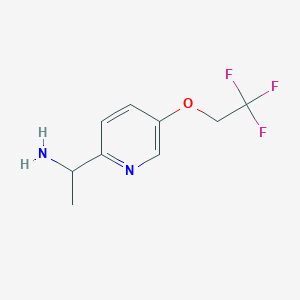
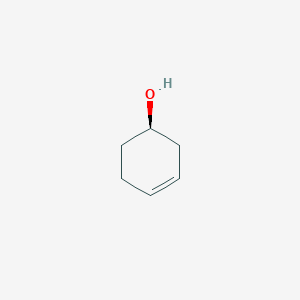
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)




